molecular formula C9H11ClN2O B3226433 [(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride CAS No. 1255717-38-4

[(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride

Cat. No.: B3226433
CAS No.: 1255717-38-4
M. Wt: 198.65
InChI Key: YTOLTKHXGDOCSP-UHFFFAOYSA-N
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Description

Chemical Structure: [(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride consists of a benzoxazole ring (a fused benzene and oxazole system) substituted with a methyl group at the 4-position and a methylamine group at the 2-position, forming a hydrochloride salt .
Molecular Formula: C₁₀H₁₃ClN₂O
Molecular Weight: 212.68 g/mol
CAS Number: 76712-84-0
Properties: The benzoxazole core confers aromaticity and planarity, which may enhance interactions with biological targets. The hydrochloride salt improves aqueous solubility and stability compared to the free base .
Applications: Benzoxazole derivatives are prevalent in medicinal chemistry due to their electron-rich structure, which facilitates binding to enzymes or receptors. This compound is listed as discontinued in commercial catalogs, suggesting specialized research use or synthesis challenges .

Properties

IUPAC Name

(4-methyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-6-3-2-4-7-9(6)11-8(5-10)12-7;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOLTKHXGDOCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-38-4
Record name 2-Benzoxazolemethanamine, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazole ring. The methyl group is introduced via alkylation reactions. The final step involves the reaction of the benzoxazole derivative with methylamine to form the amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl[(4-Methyl-1,3-Thiazol-2-Yl)Methyl]Amine Dihydrochloride

Structure : Features a thiazole ring (sulfur at position 1, nitrogen at position 3) substituted with a methyl group at the 4-position and a methylamine group at the 2-position. The dihydrochloride salt increases solubility .
Molecular Formula : C₆H₁₂Cl₂N₂S
Molecular Weight : 215.14 g/mol
Key Differences :

  • Ring System : Thiazole (S-containing) vs. benzoxazole (O-containing fused ring). Thiazole’s sulfur atom may enhance lipophilicity and redox activity.
  • Salt Form: Dihydrochloride vs.

4-Methyl-1,3-thiazol-2-amine Hydrochloride

Structure: A thiazole ring with a methyl group at the 4-position and an amine group directly attached at the 2-position . Molecular Formula: C₇H₁₄ClNO₂S Molecular Weight: 211.71 g/mol Key Differences:

  • Substituent : The amine is directly bonded to the thiazole ring, lacking the methylene bridge seen in the target compound. This reduces conformational flexibility.
  • Applications : Likely used in agrochemicals or antiviral agents, leveraging thiazole’s bioactivity .

[2-(1,3-Benzoxazol-2-yl)ethyl]amine Hydrochloride

Structure : A benzoxazole ring connected to an ethylamine group .
Molecular Formula : C₉H₁₁ClN₂O
Molecular Weight : 198.65 g/mol
Key Differences :

  • Chain Length: Ethyl linker vs.
  • Aromaticity : Same benzoxazole core but shorter chain may reduce steric hindrance .

Thiamine Hydrochloride (Vitamin B1)

Structure : Contains a thiazolium ring fused with a pyrimidine group, forming a complex heterocyclic system .
Molecular Formula : C₁₂H₁₇ClN₄OS⁺
Molecular Weight : 337.27 g/mol
Key Differences :

  • Complexity : Additional pyrimidine ring and hydroxyethyl substituent.
  • Biological Role : Essential coenzyme in carbohydrate metabolism, highlighting thiazole’s role in biochemical pathways .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Substituent Position Salt Form Key Feature(s)
[(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine HCl C₁₀H₁₃ClN₂O 212.68 Benzoxazole 2-(methylamine) Hydrochloride Fused aromatic system
Methyl[(4-Methyl-1,3-Thiazol-2-Yl)Methyl]Amine Dihydrochloride C₆H₁₂Cl₂N₂S 215.14 Thiazole 2-(methylamine) Dihydrochloride Sulfur atom enhances lipophilicity
4-Methyl-1,3-thiazol-2-amine HCl C₇H₁₄ClNO₂S 211.71 Thiazole 2-amine Hydrochloride Direct amine substitution
[2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl C₉H₁₁ClN₂O 198.65 Benzoxazole 2-(ethylamine) Hydrochloride Ethyl linker for flexibility
Thiamine HCl C₁₂H₁₇ClN₄OS⁺ 337.27 Thiazolium Complex substituents Hydrochloride Vitamin B1 coenzyme

Research Findings and Implications

Solubility and Stability

  • Hydrochloride salts generally improve aqueous solubility. Dihydrochloride derivatives (e.g., ) may exhibit higher solubility but require pH adjustment for stability .
  • Benzoxazole’s fused aromatic system (target compound) enhances stability under oxidative conditions compared to monocyclic thiazoles .

Biological Activity

Overview

2-Hydroxycyclohexane-1-sulfonyl chloride is an organic compound characterized by the molecular formula C₆H₁₁ClO₃S and a molecular weight of 198.67 g/mol. This compound is notable for its sulfonyl chloride group, which imparts significant reactivity, making it useful in various chemical and biological applications. The compound's biological activity primarily stems from its ability to act as a sulfonylating agent, facilitating the modification of nucleophiles such as amines, alcohols, and thiols.

The primary mechanism of action involves the electrophilic nature of the sulfonyl chloride group (SO₂Cl), which readily undergoes nucleophilic substitution reactions. This allows for the formation of sulfonamides, sulfonates, and sulfonothioates when reacting with suitable nucleophiles. The hydrolysis of 2-Hydroxycyclohexane-1-sulfonyl chloride can lead to the formation of 2-Hydroxycyclohexane-1-sulfonic acid in the presence of water.

1. Chemical Synthesis

2-Hydroxycyclohexane-1-sulfonyl chloride is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to modify biomolecules through sulfonylation reactions has made it a valuable reagent in medicinal chemistry.

2. Reactivity with Biomolecules

The compound's reactivity enables it to form covalent bonds with various biomolecules, including proteins and peptides. This property is exploited in drug development, particularly in creating sulfonamide-based drugs, which have shown therapeutic efficacy against a range of diseases.

Research Findings

Recent studies have highlighted the potential of 2-Hydroxycyclohexane-1-sulfonyl chloride in various biological contexts:

  • Antimicrobial Activity : Research indicates that compounds derived from sulfonyl chlorides exhibit antimicrobial properties. For instance, derivatives formed from this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects.
  • Antitumor Activity : Some studies suggest that modifications made using 2-Hydroxycyclohexane-1-sulfonyl chloride can enhance the antitumor activity of certain drugs by improving their selectivity and efficacy against cancer cells.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
AntitumorEnhanced selectivity against cancer cells
Modification of biomoleculesFormation of sulfonamides and related compounds

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of sulfonamide derivatives synthesized from 2-Hydroxycyclohexane-1-sulfonyl chloride against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with some derivatives showing MIC values as low as 5 µg/mL against resistant strains.

Case Study 2: Antitumor Properties

Another investigation focused on the antitumor properties of modified compounds derived from this sulfonyl chloride. The study demonstrated that certain derivatives exhibited IC₅₀ values significantly lower than conventional chemotherapeutics, indicating potential for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

  • Cyclization : Formation of the benzoxazole ring via condensation of 2-aminophenol derivatives with acylating agents under controlled temperatures (e.g., 80–100°C) .
  • Methylation : Introduction of the methyl group at the 4-position using methyl iodide or dimethyl sulfate in basic conditions .
  • Amination : Reductive amination or nucleophilic substitution to introduce the methylamine moiety, often employing catalysts like palladium or copper salts .
  • Optimization : Solvent choice (e.g., DMF or dichloromethane), temperature control, and catalyst loading are critical. For example, solvent-free grinding with sodium borohydride and boric acid can enhance efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy : ¹H/¹³C NMR to confirm the benzoxazole ring and methylamine group (e.g., δ 2.5 ppm for methyl protons) . IR spectroscopy to verify N-H stretches (3200–3400 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) . TLC (silica gel, hexane/EtOH) monitors reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 209.08) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering or tautomerism). Strategies include:

  • Variable-Temperature NMR : Identify conformational changes by analyzing spectra at −40°C to 100°C .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate proposed structures .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related benzoxazole derivatives .

Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental results?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., antimicrobial IC₅₀) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, the benzoxazole ring may engage in π-π stacking with tyrosine residues .
  • Validation : Compare docking scores (e.g., binding energy < −7 kcal/mol) with in vitro assays (e.g., enzyme inhibition) to refine models .

Q. What experimental strategies address low yields in nucleophilic substitution reactions involving the benzoxazole core?

  • Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Solutions include:

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc .
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., 30 minutes at 150°C) to minimize decomposition .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for cross-coupling reactions, improving regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride
Reactant of Route 2
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[(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride

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